![molecular formula C15H15NO2 B3277374 4-Aminobenzoic acid 2-phenylethyl ester CAS No. 65849-70-9](/img/structure/B3277374.png)
4-Aminobenzoic acid 2-phenylethyl ester
Overview
Description
“4-Aminobenzoic acid 2-phenylethyl ester” is a compound that combines the structures of 4-aminobenzoic acid and 2-phenylethyl ester . 4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA, is an organic compound with the formula H2NC6H4CO2H . It is a white solid, although commercial samples can appear gray . It consists of a benzene ring substituted with amino and carboxyl groups . The compound occurs extensively in the natural world .
Synthesis Analysis
The synthesis of 4-Aminobenzoic acid 2-phenylethyl ester involves several steps including alkylation, esterification, and another alkylation . The process is characterized by simple operation, high total yields, and mild reaction conditions . Esterification of the 4-aminobenzoic acid moiety affords methyl ester analogues .Molecular Structure Analysis
The molecular structure of 4-Aminobenzoic acid 2-phenylethyl ester can be represented by the formula C15H15NO2 . It is a derivative of 4-aminobenzoic acid and 2-phenylethyl ester .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenylethyl 4-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWHRLFPPFKGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoic acid 2-phenylethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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